molecular formula C6H3BrFNO2 B1371673 5-Bromo-6-fluoronicotinic acid CAS No. 29241-63-2

5-Bromo-6-fluoronicotinic acid

Cat. No.: B1371673
CAS No.: 29241-63-2
M. Wt: 220 g/mol
InChI Key: VZBMIACXKWJDNS-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoronicotinic acid is a chemical compound with the molecular formula C6H3BrFNO2 . It has a molecular weight of 220 and is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine and fluorine atoms on the nicotinic acid ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources .

Scientific Research Applications

Electrocatalytic Synthesis

5-Bromo-6-fluoronicotinic acid has applications in electrocatalysis. Research by Gennaro et al. (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid, a process that included the reduction of 2-amino-5-bromopyridine. This study highlighted the potential of using such compounds in electrosynthesis, which is a critical aspect of organic chemistry and industrial applications (Gennaro et al., 2004).

Synthesis of Disubstituted Pyridines

Sutherland and Gallagher (2003) demonstrated the versatile synthesis of 3,5-disubstituted 2-fluoropyridines using 5-bromo-2-fluoro-3-pyridylboronic acid, which is related to this compound. Their work is significant in the field of organic synthesis, particularly in the creation of complex pyridine derivatives which have numerous applications in pharmaceuticals and materials science (Sutherland & Gallagher, 2003).

Formation in Nicotiana Tabacum

Leete et al. (1971) studied the formation of 5-fluoronicotine from 5-fluoronicotinic acid in Nicotiana tabacum (tobacco). This research provides insights into how tobacco plants metabolize certain compounds, which is valuable for understanding plant biochemistry and the development of genetically modified crops (Leete, Bodem, & Manuel, 1971).

Antibacterial Applications

Streightoff (1963) investigated the inhibition of bacteria by 5-fluoronicotinic acid. This study revealed its potential as an antibacterial agent, providing a foundation for future research into novel antibiotics or antibacterial agents, especially in the context of rising antibiotic resistance (Streightoff, 1963).

Carboxylation with CO2

Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, yielding 6-aminonicotinic acid. This research is part of broader efforts to develop more sustainable and efficient chemical processes, especially those involving carbon dioxide utilization (Feng, Huang, Liu, & Wang, 2010).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for research on 5-Bromo-6-fluoronicotinic acid are not available, the compound’s unique structure and properties make it a potential subject of interest in various fields of research .

Properties

IUPAC Name

5-bromo-6-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBMIACXKWJDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669755
Record name 5-Bromo-6-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29241-63-2
Record name 5-Bromo-6-fluoro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29241-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-fluoropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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